N-9H-purin-6-yl-L-tryptophan
Description
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZDIDTEUPDLX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves the coupling of purine derivatives with tryptophan. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile . This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-9H-purin-6-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The amino group on the purine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetaldehyde or indole-3-acetic acid .
Scientific Research Applications
Chemistry
N-9H-purin-6-yl-L-tryptophan serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reference standard in analytical chemistry, enabling accurate measurements and comparisons in experimental setups .
Biology
In biological research, this compound is studied for its interactions with enzymes and proteins. It acts as a probe to investigate protein-ligand interactions and metabolic pathways, providing insights into biological processes at the molecular level .
Case Study: Enzyme Interaction
A study demonstrated that this compound could bind to nucleotide-binding sites on enzymes, influencing their activity. This interaction was examined using various assays to measure enzyme kinetics and substrate specificity, revealing potential regulatory roles in metabolic pathways .
Medicine
The compound has shown promise in therapeutic applications, particularly as an antimicrobial and antitumor agent. Research indicates moderate efficacy against Mycobacterium tuberculosis and other pathogenic organisms .
Case Study: Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism was linked to its ability to disrupt cellular processes by binding to specific targets within microbial cells .
Industry
In pharmaceutical testing, this compound is employed as a high-quality reference standard for drug development and quality control processes. Its unique properties make it suitable for developing new materials and pharmaceuticals that require precise chemical characterization.
Mechanism of Action
The mechanism of action of N-9H-purin-6-yl-L-tryptophan involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, while the tryptophan moiety can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Purine Derivatives
Purine derivatives are distinguished by substituents at positions 6, 8, and 9 of the heterocyclic core. Below is a detailed comparison of N-9H-purin-6-yl-L-tryptophan with key analogs:
Substituent Analysis
Pharmacological Activities
- Thiopurine Analogs (e.g., 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine): Exhibit cytotoxicity and are used in lupus nephritis treatment .
- Chlorinated Purines (e.g., 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine): Serve as intermediates for antimicrobial agents due to halogen-enhanced reactivity .
- Amino-Substituted Purines (e.g., N-Benzyl-9-isopropyl-9H-purin-6-amine): Demonstrate antibacterial and antitumor activity through kinase inhibition .
- This compound: While direct activity data are unavailable, its tryptophan moiety may confer neuroactive or immunomodulatory properties akin to other amino acid-conjugated purines .
Structural and Crystallographic Insights
- Dihedral Angles : In 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, the benzene ring forms dihedral angles of 66.46° and 85.77° with the purine plane, influencing molecular packing and stability .
- Hydrogen Bonding : Intermolecular C–H⋯O/N bonds and π-π stacking dominate crystal structures of sulfonyl- or benzyl-substituted purines, enhancing solubility and crystallinity .
Biological Activity
N-9H-purin-6-yl-L-tryptophan is a compound that combines the purine structure with the amino acid tryptophan, offering a unique profile for biological activity. This article explores its synthesis, mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Synthesis and Preparation
The synthesis of this compound typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile. This reaction can be optimized for yield and purity through controlled conditions and purification techniques such as crystallization or chromatography.
This compound exhibits biological activity primarily through its interaction with specific molecular targets:
- Binding to Enzymes : The purine moiety can bind to nucleotide-binding sites on enzymes, while the tryptophan moiety interacts with hydrophobic pockets in proteins. This dual interaction modulates enzyme activity, influencing various biological processes.
- Influence on Biological Pathways : The compound's ability to affect protein-ligand interactions makes it a valuable probe in studying enzyme mechanisms and metabolic pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound has several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest moderate activity against pathogens such as Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.
- Antitumor Properties : The compound has been explored for its antitumor effects, particularly in glioma models. Its mechanism may involve inducing apoptosis in cancer cells through modulation of apoptotic pathways .
- Role in Cancer Therapy : this compound may enhance the efficacy of existing cancer therapies when used in combination with other agents, such as anti-CD73 antibodies, which are involved in immune modulation in cancer treatment .
Comparative Analysis
This compound can be compared to other purine derivatives and amino acid conjugates:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-9H-purin-6-yl-L-alanine | Purine + Alanine | Antitumor activity, less versatile |
| N-9H-purin-6-yl-L-phenylalanine | Purine + Phenylalanine | Similar binding properties, varied effects |
| 6-Mercaptopurine derivatives | Purine-based | Strong antitumor and immunosuppressive properties |
This compound stands out due to its unique combination of purine and tryptophan, allowing for diverse interactions with biological targets, which enhances its potential applications in research and medicine.
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound can induce apoptosis in glioma cell lines by activating both intrinsic and extrinsic apoptotic pathways. In one study, treatment led to significant increases in cleaved caspase levels, indicating active apoptosis .
- Combination Therapies : A study exploring the use of this compound alongside anti-CD73 antibodies showed improved outcomes in tumor models by enhancing immune response against cancer cells .
Q & A
Q. What are the established synthetic routes for N-9H-purin-6-yl-L-tryptophan, and what methodological considerations are critical for reproducibility?
The synthesis of purine-tryptophan conjugates typically involves multi-step organic reactions. For example, alkylation at the purine’s 9-position can be achieved using a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) under controlled temperatures . Cross-coupling reactions, such as Suzuki-Miyaura couplings, are also employed for introducing aromatic substituents; these require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reflux conditions . Precursor purification via column chromatography (e.g., EtOAc/hexane gradients) is essential for isolating high-purity intermediates .
Q. What analytical techniques are recommended for structural characterization of this compound?
X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization provides definitive structural confirmation. Complementary techniques include:
Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements to assess potency (IC₅₀/EC₅₀). Include positive controls (e.g., known enzyme inhibitors) and solvent controls (e.g., DMSO). Statistical analysis should employ software like GraphPad Prism, applying ANOVA with post-hoc Tukey tests to compare means .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Dispose of chemical waste following institutional guidelines for halogenated or aromatic compounds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
- Catalyst loading : Optimize palladium catalyst concentrations (e.g., 0.5–5 mol%) to minimize costs while maintaining efficiency .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Assay validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify rapid degradation in vivo .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the purine 2-position) to correlate structure-activity relationships (SAR) .
Q. What strategies address discrepancies between X-ray crystallographic data and NMR-derived structural models for this compound?
- Polymorphism screening : Recrystallize the compound under varying conditions (e.g., solvent/antisolvent ratios) to identify alternative crystal forms .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain crystallographic rigidity versus solution-state dynamics .
- DFT calculations : Compare experimental data with computational models to validate torsional angles and hydrogen-bonding networks .
Q. How can researchers statistically analyze high-throughput screening data to identify false positives/negatives for this compound?
- Apply Z-factor analysis to assess assay robustness, with thresholds >0.5 indicating high reliability .
- Use machine learning algorithms (e.g., random forest) to classify hits based on multiple parameters (e.g., potency, solubility, toxicity) .
- Implement Benjamini-Hochberg correction to control false discovery rates in large datasets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
